molecular formula C17H23NO5 B13092088 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

Cat. No.: B13092088
M. Wt: 321.4 g/mol
InChI Key: FNHOVKMGLPSSIE-UHFFFAOYSA-N
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Description

2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in medicinal chemistry due to their presence in various natural alkaloids and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.

    Functional Group Modifications: Introduction of tert-butyl, methyl, and methoxy groups through alkylation and methylation reactions.

    Esterification: Formation of the dicarboxylate ester groups using appropriate carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the ester groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, derivatives of isoquinoline compounds are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Medicine

Medicinally, isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as Parkinson’s disease, due to their interaction with neurotransmitter pathways.

Industry

In the industrial sector, such compounds might be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylisoquinoline: A simpler isoquinoline derivative with potential biological activity.

    6-Methoxy-1-methylisoquinoline: Similar structure but lacks the tert-butyl and dicarboxylate groups.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

Uniqueness

2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-O-tert-butyl 1-O-methyl 6-methoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-9-8-11-10-12(21-4)6-7-13(11)14(18)15(19)22-5/h6-7,10,14H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHOVKMGLPSSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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